molecular formula C19H21N3 B1589588 (2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole CAS No. 877773-30-3

(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Cat. No.: B1589588
CAS No.: 877773-30-3
M. Wt: 291.4 g/mol
InChI Key: WPGKFCUFRDEVPU-ROUUACIJSA-N
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Description

(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a complex organic compound characterized by its unique structure, which includes a bicyclic imidazole ring system with two benzyl groups attached at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves multi-step organic reactions. One common approach is the cyclization of a diamine precursor with a suitable benzylating agent under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the imidazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of imidazole derivatives with increased oxidation states.

  • Reduction: Production of reduced imidazole derivatives.

  • Substitution: Generation of substituted imidazole compounds with different alkyl or aryl groups.

Scientific Research Applications

(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the development of advanced materials and catalysts.

Mechanism of Action

(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is structurally similar to other imidazole derivatives, such as (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole[_{{{CITATION{{{3{(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo 1,2-a ...{{{CITATION{{{1{(2S,6S)-2,6-dibenzyl-2,3,5,6-tetrahydro-1H-imidazo [1,2-a]imidazole](https://www.chemsrc.com/en/cas/877773-30-3_454606.html)[{{{CITATION{{{_2{Synthesis and therapeutic potential of imidazole containing compounds ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1).

Comparison with Similar Compounds

  • (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

  • Imidazole

  • Benzimidazole derivatives

Properties

IUPAC Name

(2S,6S)-2,6-dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-3-7-15(8-4-1)11-17-13-22-14-18(21-19(22)20-17)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,20,21)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGKFCUFRDEVPU-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=NC(CN21)CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC2=N[C@H](CN21)CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475333
Record name (2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877773-30-3
Record name (2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Reactant of Route 2
(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Reactant of Route 3
(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Reactant of Route 4
(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Reactant of Route 5
(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Reactant of Route 6
(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

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